molecular formula C7H11ClN4 B104765 6-Chloro-N4-isopropylpyrimidine-4,5-diamine CAS No. 18202-82-9

6-Chloro-N4-isopropylpyrimidine-4,5-diamine

Cat. No. B104765
CAS No.: 18202-82-9
M. Wt: 186.64 g/mol
InChI Key: LWHSQBMRCOGJRA-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

4,6-Dichloropyrimidin-5-amine (492 mg, 3 mmol), propan-2-amine (284 μl, 3.3 mmol) and Et3N (836 μl, 6 mmol) were combined and heated at reflux. The mixture was refluxed for 5 days and each day additional isopropylamine (0.77 mL, 9 mmol) was added. The reaction mixture was cooled to room temperature, concentrated, slurried in water, filtered, rinsed with additional water and dried under reduced pressure to provide the title compound 52A as a tan solid: 1H NMR (300 MHz, DMSO-d6) δ ppm 7.72 (1H, s), 6.53 (1H, d), 5.02 (2H, s), 4.20 (1H, octet), 1.18 (6H, d).
Quantity
492 mg
Type
reactant
Reaction Step One
Quantity
284 μL
Type
reactant
Reaction Step Two
Name
Quantity
836 μL
Type
reactant
Reaction Step Three
Quantity
0.77 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([NH2:8])=[C:6]([Cl:9])[N:5]=[CH:4][N:3]=1.[CH3:10][CH:11]([NH2:13])[CH3:12].CCN(CC)CC>>[Cl:9][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:13][CH:11]([CH3:12])[CH3:10])[C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
492 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1N)Cl
Step Two
Name
Quantity
284 μL
Type
reactant
Smiles
CC(C)N
Step Three
Name
Quantity
836 μL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
0.77 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with additional water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC=N1)NC(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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